molecular formula C25H21ClN2O5S B2537213 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine CAS No. 895643-30-8

3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine

Cat. No.: B2537213
CAS No.: 895643-30-8
M. Wt: 496.96
InChI Key: ZZHRGRJFLKUKGT-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a chlorobenzenesulfonyl group, and a benzodioxin moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline derivative using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzodioxin Moiety: This can be done through a nucleophilic substitution reaction where the quinoline derivative reacts with 2,3-dihydro-1,4-benzodioxin-6-amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, leading to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzenesulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amines, thiols, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and sulfonyl group. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine lies in its combination of a quinoline core, a chlorobenzenesulfonyl group, and a benzodioxin moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-2-31-18-6-9-21-20(14-18)25(28-17-5-10-22-23(13-17)33-12-11-32-22)24(15-27-21)34(29,30)19-7-3-16(26)4-8-19/h3-10,13-15H,2,11-12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHRGRJFLKUKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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